5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C28H21N5O3 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.16443955 g/mol and the complexity rating of the compound is 893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of compounds related to 5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione and their antimicrobial activities. A study by Laxmi, Kuarm, and Rajitha (2012) explored the synthesis of 5-((3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives, which exhibited moderate antibacterial activity against various microorganisms, including Bacillus subtilis and Escherichia coli, and antifungal activity against Aspergillus niger (S. Vijaya Laxmi, B. Suresh Kuarm, & B. Rajitha, 2012).
Anticancer Properties
The derivatives of pyrano[2,3-d]pyrimidine, a related compound, have shown promising anticancer activities. Abd El-Sattar et al. (2021) synthesized pyrano[2,3-d]pyrimidine derivatives that displayed strong inhibitory activity against cancer cell lines, including HepG2 and MCF-7, suggesting potential as anticancer agents (N. E. A. Abd El-Sattar, Khaled El‐Adl, M. El-hashash, S. Salama, & Mostafa M Elhady, 2021).
DNA Intercalation and Topoisomerase II Inhibition
The same study by Abd El-Sattar et al. also highlighted the compounds' ability to intercalate DNA and inhibit Topoisomerase II, crucial mechanisms in cancer therapy. These findings underscore the significance of such compounds in the development of new cancer treatments.
Synthesis Methodologies
The synthesis methodologies for related compounds have been explored in various studies. Elgemeie et al. (1994) reported a novel synthesis method for mercaptopurine and pentaaza-as-indacene analogues, illustrating the synthetic potential of these methods for creating derivatives of this compound (G. Elgemeie, Samia E. El-Ezbawy, H. A. Ali, & A. K. Mansour, 1994).
Solvent-Free Synthesis
Another aspect of research includes solvent-free synthesis methods, as reported by Quiroga et al. (2008). They developed a solvent-free synthesis of substituted pyrazolo[1,5-a]pyrimidines, demonstrating an environmentally friendly approach to synthesizing these compounds (J. Quiroga, J. Portilla, R. Abonía, B. Insuasty, M. Nogueras, & J. Cobo, 2008).
properties
IUPAC Name |
5-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O3/c1-2-32-23-11-7-6-10-20(23)21-14-17(12-13-24(21)32)25-18(15-22-26(34)29-28(36)30-27(22)35)16-33(31-25)19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H2,29,30,34,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHYYAARFMAODN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN(C=C3C=C4C(=O)NC(=O)NC4=O)C5=CC=CC=C5)C6=CC=CC=C61 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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